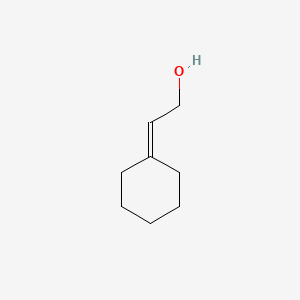

2-Cyclohexylideneethanol

Description

Overview of 2-Cyclohexylideneethanol's Significance in Organic Synthesis and Polymer Science

In the field of organic synthesis, 2-Cyclohexylideneethanol and its derivatives are recognized for their utility as intermediates in the construction of more complex organic molecules. cymitquimica.com The presence of the hydroxyl group allows for further functionalization, while the exocyclic double bond can participate in a range of addition and cycloaddition reactions. This dual reactivity makes it a valuable precursor in the synthesis of various functionalized compounds. For instance, derivatives of 2-Cyclohexylideneethanol have been investigated for their potential in medicinal chemistry, with some studies indicating anti-HBV and anti-HIV activities. The dehydration of 2-cyclohexylideneethanol, for example, has yielded compounds with significant anti-HBV properties.

In polymer science, 2-Cyclohexylideneethanol has been specifically investigated as an initiator in cationic polymerization processes. rsc.orgresearchgate.net A study on the cationic polymerization of isoprene (B109036) utilized a 2-cyclohexylidene ethanol (B145695)–B(C6F5)3 initiating system. This research provided insights into the initiation and branching reactions that occur during polymerization. rsc.orgresearchgate.net The use of this allylic alcohol allows for the study of initiation mechanisms as well as the processes of branching and intramolecular cyclization. rsc.orgresearchgate.net The direct polymerization of allylic alcohols like 2-Cyclohexylideneethanol can be challenging, often resulting in low molecular weight oligomers due to degradative chain transfer to the monomer. acs.orgtandfonline.com However, post-polymerization modification strategies are being explored to create linear, high molar mass poly(allyl alcohol). figshare.com

Table 1: Applications of 2-Cyclohexylideneethanol in Research

| Application Area | Specific Use | Key Findings |

| Organic Synthesis | Intermediate for functionalized derivatives | Precursor for compounds with potential anti-HBV and anti-HIV activity. |

| Building block for complex molecules | Utilized in the synthesis of substituted cyclopentene (B43876) derivatives. | |

| Polymer Science | Initiator in cationic polymerization | Studied in the polymerization of isoprene to understand initiation and branching. rsc.orgresearchgate.net |

| Monomer for poly(allyl alcohol)s | Research into overcoming challenges of direct polymerization to produce high molar mass polymers. acs.orgfigshare.com |

Historical Context and Evolution of Research Involving Cyclohexylideneethanol Derivatives

The study of organic compounds and their synthesis has evolved significantly since the 19th century, with Friedrich Wöhler's synthesis of urea (B33335) in 1828 being a landmark achievement that demonstrated organic compounds could be created from inorganic starting materials. bowen.edu.ng This paved the way for the development of synthetic organic chemistry. The investigation of specific functional groups and molecular arrangements, such as those found in cyclohexylidene derivatives, is part of this broader historical development.

Research into allylic alcohols, a class of compounds to which 2-Cyclohexylideneethanol belongs, has been a subject of interest in polymer chemistry for a considerable time. Historically, the radical polymerization of allyl monomers was observed to be inefficient, leading to low molecular weight products due to a high degree of degradative chain transfer. tandfonline.com This understanding of the polymerization behavior of allylic alcohols has driven research towards finding more effective polymerization methods, such as the use of complexing agents or controlled radical polymerization techniques. tandfonline.com The synthesis of cyclohexylidene-containing structures themselves has historical roots in various organic reactions, with methods for creating the cyclohexylidene moiety often starting from cyclohexanone (B45756) derivatives through condensation or acetal (B89532) formation reactions. orgsyn.org The Wittig reaction has also been a key method for the preparation of α,β-unsaturated aldehydes, including cyclohexylideneacetaldehyde, a related compound. acs.org

Current Research Frontiers and Academic Objectives for 2-Cyclohexylideneethanol Studies

Current research involving structures similar to 2-Cyclohexylideneethanol is often focused on the development of new synthetic methodologies for the functionalization of alkenes. uci.edumdpi.com The direct difunctionalization of alkenes is a key area of interest as it provides an efficient route to complex molecules from simple starting materials. researchgate.net Academic objectives include the development of catalytic platforms that allow for the programmable introduction of a wide array of functional groups across the double bond of alkenes. uci.edu

A significant goal is to control the regioselectivity of these reactions and to prevent unwanted side reactions such as β-hydride elimination. uci.edu Research in this area explores the use of directing groups and novel catalysts, including single-atom catalysts, to achieve these aims. uci.edumdpi.com The development of tandem reactions, where multiple bond-forming events occur in a single pot, is another major frontier. bohrium.com For allylic alcohols like 2-Cyclohexylideneethanol, research continues to explore ways to control their polymerization to produce well-defined polymers with specific properties. figshare.com Furthermore, the unique axial chirality of some cyclohexylidene-based amines is being explored, with biocatalytic methods using imine reductases showing promise for their asymmetric synthesis. researchgate.net

Table 2: Physicochemical Properties of 2-Cyclohexylideneethanol

| Property | Value |

| Molecular Formula | C₈H₁₄O nih.govcymitquimica.com |

| Molecular Weight | 126.20 g/mol nih.govcymitquimica.com |

| IUPAC Name | 2-cyclohexylideneethanol nih.gov |

| CAS Number | 932-89-8 nih.gov |

| Appearance | Colorless to pale yellow liquid cymitquimica.com |

| Odor | Distinctive cymitquimica.com |

| Solubility | Less soluble in water, more soluble in organic solvents cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylideneethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h6,9H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMMZXSFWVMHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CCO)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20239330 | |

| Record name | 2-Cyclohexylideneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-89-8 | |

| Record name | Cyclohexylideneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexylideneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclohexylideneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20239330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylideneethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis of 2 Cyclohexylideneethanol and Its Derivatives

Established Synthetic Routes to 2-Cyclohexylideneethanol

The preparation of 2-cyclohexylideneethanol can be achieved through various established chemical transformations. One of the most prominent methods involves the reduction of a corresponding ester, while other protocols offer alternative pathways to this versatile alcohol.

Reduction of Ethyl Cyclohexylideneacetate via DIBALH Methodology

A primary and widely utilized method for the synthesis of 2-cyclohexylideneethanol is the reduction of ethyl cyclohexylideneacetate using Diisobutylaluminium hydride (DIBALH). organic-synthesis.comresearchgate.netrsc.org This organoaluminum compound is a powerful and selective reducing agent. youtube.com The reaction is typically carried out by dissolving the ester in a suitable solvent, such as diethyl ether or toluene, and cooling the mixture to a low temperature, often -78°C. organic-synthesis.comrsc.org DIBALH is then added dropwise to the solution. organic-synthesis.com Maintaining a low temperature is crucial to prevent over-reduction to other products. organic-synthesis.com

The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC). organic-synthesis.com Upon completion, the reaction is carefully quenched, often with the addition of methanol, followed by an aqueous workup, which may involve the use of Rochelle's salt or dilute acid to manage the aluminum byproducts. organic-synthesis.comresearchgate.net The formation of colloidal aluminum hydroxide (B78521) can sometimes complicate the workup procedure. researchgate.net The final product, 2-cyclohexylideneethanol, is then isolated and purified, typically through column chromatography. organic-synthesis.com

Table 1: Key Parameters for DIBALH Reduction of Ethyl Cyclohexylideneacetate

| Parameter | Condition |

| Reducing Agent | Diisobutylaluminium hydride (DIBALH) |

| Starting Material | Ethyl cyclohexylideneacetate |

| Solvent | Diethyl ether, Toluene, or THF |

| Reaction Temperature | -78°C |

| Work-up Procedure | Quenching with methanol, followed by aqueous workup (e.g., Rochelle's salt) |

| Purification | Column chromatography |

Alternative Synthetic Protocols for 2-Cyclohexylideneethanol

While the DIBALH reduction is a common route, other synthetic strategies can also yield 2-cyclohexylideneethanol. These alternative methods may involve different starting materials or reaction conditions. For instance, the synthesis can be approached through the reaction of cyclohexanone (B45756) with appropriate reagents to introduce the two-carbon side chain. One such method is the Wittig reaction or its Horner-Wadsworth-Emmons modification to form the carbon-carbon double bond, followed by reduction of a suitable functional group to the alcohol. The Horner-Wadsworth-Emmons reaction, for example, can be used to prepare ethyl cyclohexylideneacetate from cyclohexanone and triethyl phosphonoacetate. orgsyn.org This ester can then be reduced as described above.

Synthesis of Functionalized 2-Cyclohexylideneethanol Derivatives

The hydroxyl group and the double bond in 2-cyclohexylideneethanol provide reactive sites for further chemical modifications, allowing for the synthesis of a wide array of functionalized derivatives.

Preparation of (2-Bromoethylidene)cyclohexane (B8792214) from 2-Cyclohexylideneethanol using Phosphorus Tribromide

The conversion of the primary alcohol in 2-cyclohexylideneethanol to a bromide is a key transformation for introducing a good leaving group, paving the way for subsequent nucleophilic substitution reactions. This is effectively achieved using phosphorus tribromide (PBr₃). chemicalbook.com In a typical procedure, 2-cyclohexylideneethanol is dissolved in a solvent like diethyl ether and cooled to 0°C under an inert atmosphere. chemicalbook.com Phosphorus tribromide is then added dropwise to the stirred solution. chemicalbook.com The reaction is allowed to proceed at this temperature for a designated period, with its progress monitored by TLC. chemicalbook.com The resulting (2-bromoethylidene)cyclohexane is a valuable intermediate for further synthetic elaborations. chemicalbook.com The mechanism of this reaction generally proceeds via an SN2 pathway, which is particularly effective for primary and secondary alcohols and helps to avoid rearrangements. youtube.com

Synthesis of 1-Adamantan-2-yl-2-cyclohexylideneethanol and Analogues

The adamantane (B196018) cage is a bulky, lipophilic, and rigid scaffold that is often incorporated into molecules to modulate their physical and biological properties. nih.gov The synthesis of analogues like 1-adamantan-2-yl-2-cyclohexylideneethanol can be envisioned through several synthetic strategies. One approach could involve the reaction of an adamantyl-containing nucleophile with a suitable electrophile derived from the 2-cyclohexylideneethanol framework. For instance, an organometallic reagent derived from an adamantyl halide could potentially react with an epoxide derived from 2-cyclohexylideneethanol. The synthesis of adamantane derivatives often starts from commercially available precursors like 1-acetyladamantane. nih.gov

Derivatization Strategies for Targeted Applications, including Biological Evaluation

The structural features of 2-cyclohexylideneethanol make it an attractive scaffold for the development of new molecules with potential biological activity. Derivatization strategies can target either the hydroxyl group or the double bond. For example, the hydroxyl group can be acylated to form esters. The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides has been reported, and these compounds have been evaluated for their fungicidal activity. nih.gov The double bond can undergo various addition reactions. The incorporation of adamantane moieties into drug molecules is a known strategy to enhance their therapeutic properties. researchgate.net The synthesis of novel adamantane derivatives with potential antimicrobial and cytotoxic properties is an active area of research. mdpi.com These derivatization approaches allow for the fine-tuning of the molecule's properties for specific biological targets.

Stereoselective Synthesis Approaches and Chiral Derivatives

The synthesis of specific stereoisomers of 2-cyclohexylideneethanol, particularly its enantiomers, is a critical area of research due to the distinct biological and chemical properties often exhibited by different chiral molecules. Enantioselective synthesis aims to produce a single enantiomer in high purity, a key requirement for many applications in pharmacology and materials science.

Enantioselective Synthesis of Chiral Cyclohexylideneethanol Derivatives

The creation of chiral centers in derivatives of 2-cyclohexylideneethanol is most effectively achieved through asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to favor the formation of one enantiomer over the other. A primary strategy for synthesizing chiral derivatives, such as (R)- or (S)-1-cyclohexyl-2-propen-1-ol (an isomer of 2-cyclohexylideneethanol), involves the enantioselective addition of a vinyl nucleophile to the prochiral cyclohexanecarboxaldehyde.

Catalytic Asymmetric Vinylation

One of the most powerful methods for this transformation is the catalytic asymmetric vinylation of aldehydes. This approach utilizes a chiral catalyst to control the stereochemical outcome of the addition of a vinyl organometallic reagent to the aldehyde's carbonyl group. Various catalytic systems have been developed that show high efficiency and enantioselectivity for aliphatic aldehydes, which are structurally analogous to cyclohexanecarboxaldehyde.

Research Findings

Detailed studies have demonstrated the efficacy of chiral ligands in combination with metal catalysts for the vinylation of a range of aldehydes. For instance, the synergistic combination of copper catalysis and a chiral amine organocatalyst has been successful in the enantioselective α-vinylation of aldehydes using vinyl iodonium (B1229267) salts. In this dual-catalytic system, a chiral amine forms a nucleophilic enamine intermediate with the aldehyde, while a copper(I) catalyst activates the vinylating agent. This method provides a direct route to constructing α-formyl vinylic stereocenters with high enantiomeric excess (ee). princeton.edu

Another well-established approach involves the use of chiral phosphorus ylides. Diastereoisomeric ferrocenyl-based phosphine (B1218219) derivatives have been shown to act as chiral reagents for the vinylation of both aromatic and aliphatic aldehydes, achieving enantiomeric excesses of up to 92%. rsc.org

Furthermore, the addition of vinylzinc reagents, generated in situ, to aldehydes in the presence of a chiral catalyst represents a robust method. Chiral amino thiols and other ligands have been shown to effectively induce high enantioselectivity in these reactions. For example, the addition of vinylzinc reagents to various aldehydes, catalyzed by chiral ligands, consistently produces the corresponding allylic alcohols in good yields and with high enantioselectivity.

The table below summarizes representative results for the enantioselective vinylation of aliphatic aldehydes using different catalytic systems, providing an expected framework for the synthesis of chiral 1-cyclohexyl-2-propen-1-ol (B1345661).

Table 1: Catalytic Enantioselective Vinylation of Aliphatic Aldehydes

This table presents data from studies on aldehydes analogous to cyclohexanecarboxaldehyde, illustrating the potential outcomes for the synthesis of chiral 2-cyclohexylideneethanol derivatives.

| Aldehyde Substrate | Catalyst/Ligand System | Vinylating Agent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) (%) |

| Octanal | CuBr / Chiral Amine 3 | Styrenyl Iodonium Triflate | Toluene | 25 | 98 | 97 |

| Heptanal | Chiral Ferrocenyl Phosphorane 4 | N/A (reagent) | THF | -78 | 75 | 85 |

| 3-Phenylpropanal | CuCl / Chiral Amine 3 | Styrenyl Iodonium Triflate | Toluene | 25 | 82 | 97 |

Data sourced from analogous reactions reported in the literature. princeton.edursc.org

These findings underscore that by selecting the appropriate chiral catalyst and reaction conditions, it is possible to achieve highly enantioselective synthesis of chiral alcohols from aliphatic aldehydes like cyclohexanecarboxaldehyde. The resulting enantioenriched 1-cyclohexyl-2-propen-1-ol can then serve as a versatile chiral building block for more complex molecules. The predictability and high stereocontrol offered by these catalytic methods are fundamental to modern asymmetric synthesis.

Chemical Reactivity and Mechanistic Investigations of 2 Cyclohexylideneethanol

Role as an Initiating System in Cationic Polymerization

2-Cyclohexylideneethanol, in conjunction with a Lewis acid, serves as an effective initiating system for the cationic polymerization of monomers like isoprene (B109036). rsc.orgrsc.org This allylic alcohol provides a valuable model for studying the intricate mechanisms of initiation and branching reactions in these processes. rsc.orgrsc.org

The cationic polymerization of isoprene can be initiated by the 2-Cyclohexylideneethanol–B(C6F5)3 system. rsc.orgrsc.org The Lewis acid, tris(pentafluorophenyl)borane (B(C6F5)3), interacts with 2-Cyclohexylideneethanol to generate a carbocationic species. This active species then initiates the polymerization by adding to an isoprene monomer unit, thus starting the growth of the polymer chain. The formation of an allylic carbocation from the alcohol in the presence of B(C6F5)3 is a key step in this initiation process. rsc.org

During the cationic polymerization of isoprene initiated by the 2-Cyclohexylideneethanol–B(C6F5)3 system, significant chain branching occurs. rsc.orgrsc.org This branching is a consequence of protonation of the double bonds within the polymer chain. rsc.org The protic species responsible for this are generated from termination events, specifically β-hydrogen elimination. rsc.orgrsc.org This process leads to a loss of double bonds and the formation of branched polymer structures, which occurs even at low monomer conversion levels. rsc.org

In addition to chain branching, intramolecular cyclization is another significant side reaction observed during the cationic polymerization of isoprene initiated by 2-Cyclohexylideneethanol and B(C6F5)3. rsc.orgrsc.org This process is also attributed to the protonation of internal double bonds within the growing polymer chain, leading to the formation of cyclic structures within the polymer backbone. rsc.org This cyclization contributes to the loss of unsaturation in the final polymer. rsc.org

The polymerization of isoprene with the 2-Cyclohexylideneethanol–B(C6F5)3 initiating system is influenced by various reaction parameters. However, research indicates that regardless of the solvent polarity, temperature, or the presence of a proton trap, the outcome is consistently the formation of low molecular weight oligomers. rsc.orgrsc.org These oligomers are characterized by saturated sequences and isoprene units almost exclusively in a 1,4-trans configuration, with a terminal olefinic group. rsc.org The polymerization rate can be influenced by the ratio of the Lewis acid to the alcohol and the concentration of the monomer. For instance, a lower B(C6F5)3 to 2-Cyclohexylideneethanol ratio was found to decrease the polymerization rate, allowing for better control and resulting in polyisoprenes with lower dispersity. rsc.org

Table 1: Effect of Reaction Conditions on Isoprene Polymerization Initiated by 2-Cyclohexylideneethanol/B(C6F5)3

| Condition Varied | Observation | Resulting Polymer Characteristics |

| Solvent Polarity | Polymerization proceeds | Oligomers with 1,4-trans configuration and terminal olefinic groups. rsc.org |

| Temperature | Polymerization proceeds | Oligomers with 1,4-trans configuration and terminal olefinic groups. rsc.org |

| Presence of Proton Trap | Polymerization proceeds | Oligomers with 1,4-trans configuration and terminal olefinic groups. rsc.org |

| Lower [B(C6F5)3]/[ECOH] Ratio | Decreased polymerization rate | Lower dispersity and slightly higher double bond content. rsc.org |

| Increased Isoprene Concentration | Higher molar masses | Lower dispersity and higher double bond content at higher conversion. rsc.org |

Palladium-Catalyzed Cross-Coupling Reactions

Currently, there is a lack of specific scientific literature detailing the application of 2-Cyclohexylideneethanol in palladium-catalyzed cross-coupling reactions. While palladium catalysis is a widely utilized and powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, its specific use with 2-Cyclohexylideneethanol as a substrate or coupling partner has not been extensively reported in available research.

Reactivity with Organometallic Reagents (e.g., Butyllithium)

Organolithium reagents, such as butyllithium (BuLi), are potent bases and nucleophiles widely used in organic synthesis. wikipedia.orglibretexts.orglibretexts.org The reactivity of 2-Cyclohexylideneethanol, an allylic alcohol, with an organometallic reagent like butyllithium is primarily characterized by the acidic nature of its hydroxyl proton.

The initial and most rapid reaction is the deprotonation of the alcohol functionality by the strong base, yielding a lithium alkoxide intermediate and butane. This acid-base reaction is a common characteristic of alcohols when treated with organolithium compounds. libretexts.orglibretexts.org The resulting lithium alkoxide is a nucleophilic species that can participate in various subsequent reactions. For instance, the alkoxide can be involved in intramolecular rearrangements or react with added electrophiles. While organolithium reagents can also add to carbonyl compounds or participate in SN2 type reactions, their interaction with substrates containing acidic protons, like alcohols, is dominated by deprotonation. wikipedia.orglibretexts.org In the specific context of allylic alcohols, the deprotonation can sometimes be followed by more complex transformations, such as rearrangements, depending on the reaction conditions and the structure of the alcohol. wikipedia.orgoup.com

Strategies for Carbon-Carbon Bond Formation

The formation of new carbon-carbon (C-C) bonds is a fundamental objective in organic synthesis. 2-Cyclohexylideneethanol serves as a valuable precursor in strategies aimed at constructing more complex molecular architectures through C-C bond formation.

One prominent strategy involves leveraging the allylic alcohol functionality to participate in sigmatropic rearrangements. For example, 2-Cyclohexylideneethanol can be converted into an allyl vinyl ether intermediate. This intermediate, upon heating, undergoes a nih.govnih.gov-sigmatropic rearrangement, specifically a Claisen rearrangement, to form a new C-C bond and yield a γ,δ-unsaturated ketone. This transformation effectively extends the carbon chain and introduces new functional groups, providing a pathway to more elaborate structures. This methodology is particularly useful for creating quaternary carbon centers, which are common motifs in many natural products.

Rearrangement Reactions

Rearrangement reactions are powerful tools in organic synthesis for altering the carbon skeleton of a molecule. 2-Cyclohexylideneethanol and its derivatives are suitable substrates for several important rearrangement reactions, including the Claisen and Wittig rearrangements.

Claisen Rearrangement-Based Methodologies for Spiroannulation

The Claisen rearrangement has been effectively utilized to achieve spiroannulation, the formation of a spirocyclic system, starting from 2-Cyclohexylideneethanol. Spirocycles, particularly those containing a spiro[4.5]decane core, are significant structural motifs found in various natural products. nih.govmdpi.comclockss.org

A methodology has been developed where 2-Cyclohexylideneethanol is reacted with 2-methoxypropene in the presence of a catalytic amount of mercuric acetate. This reaction proceeds through a Claisen rearrangement to generate a 4,4-disubstituted hex-5-en-2-one derivative. The key C-C bond formation occurs during this nih.govnih.gov-sigmatropic rearrangement step. The terminal double bond of this product can then be cleaved via ozonolysis to produce a keto-aldehyde. Subsequent intramolecular aldol condensation of this intermediate furnishes the desired spiroannulated cyclopentenone ring fused to the original cyclohexane ring.

| Step | Reagents & Conditions | Intermediate/Product | Transformation |

| 1 | 2-Cyclohexylideneethanol, 2-methoxypropene, cat. Hg(OAc)₂ | 4-Cyclohexylidenehex-5-en-2-one | Claisen Rearrangement |

| 2 | O₃, then Me₂S | 4-Cyclohexylidene-2,5-dioxohexanal | Ozonolytic Cleavage |

| 3 | Base (e.g., KOH) | Spiro[4.5]decenone derivative | Intramolecular Aldol Condensation |

This sequence demonstrates a robust strategy for constructing complex spirocyclic systems from a relatively simple starting material.

Investigation of 1,2-Wittig Rearrangement Potentials and Mechanisms in Related Systems

The Wittig rearrangement is another significant transformation in organic chemistry, involving the rearrangement of ethers. There are two main types, the wikipedia.orgnih.gov- and wikipedia.orgmdpi.com-Wittig rearrangements. The wikipedia.orgmdpi.com-Wittig rearrangement involves the base-promoted conversion of an ether to a secondary or tertiary alcohol.

While not directly demonstrated on 2-Cyclohexylideneethanol itself, its corresponding allylic ether derivatives are potential substrates for this reaction. The mechanism of the wikipedia.orgmdpi.com-Wittig rearrangement is understood to proceed through a non-concerted pathway involving the formation of a radical pair. The process begins with the deprotonation of the ether alpha to the oxygen atom by a strong base, like butyllithium, to form a carbanion. This intermediate then undergoes homolytic cleavage of the C-O bond to form a ketyl radical and a carbon radical, which subsequently recombine within a solvent cage to form the product alkoxide.

For allylic ethers, the wikipedia.orgnih.gov-Wittig rearrangement is often a competing, concerted process that is favored at lower temperatures. The wikipedia.orgmdpi.com-rearrangement typically becomes more competitive at higher temperatures. The potential to apply this rearrangement to derivatives of 2-Cyclohexylideneethanol offers a pathway to synthetically useful, highly substituted alcohols.

Other Significant Chemical Transformations and Reaction Pathways

Beyond rearrangements, 2-Cyclohexylideneethanol and its derivatives can undergo other important chemical transformations.

Olefination Reactions for Side-Chain Elaboration

Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) reaction, are fundamental for the formation of carbon-carbon double bonds. wikipedia.orgrsc.orgsynarchive.com In the context of 2-Cyclohexylideneethanol, the HWE reaction is instrumental in its synthesis. Specifically, 2-Cyclohexylideneethanol can be prepared via the reduction of ethyl cyclohexylideneacetate. This acetate precursor is synthesized through an HWE reaction between cyclohexanone (B45756) and triethyl phosphonoacetate, using a base such as sodium hydride. enamine.net

This olefination strategy is not only crucial for the initial synthesis but also holds potential for further functionalization. For instance, the alcohol moiety of 2-Cyclohexylideneethanol could be oxidized to the corresponding aldehyde. This aldehyde would then be a suitable substrate for another olefination reaction (e.g., Wittig or HWE) to elaborate the side-chain, extending the carbon framework and introducing further complexity into the molecule. The HWE reaction is particularly advantageous as it often provides high stereoselectivity, favoring the formation of (E)-alkenes, and the water-soluble phosphate byproducts are easily removed. wikipedia.org

Functional Group Interconversions from 2-Cyclohexylideneethanol Precursors

2-Cyclohexylideneethanol serves as a versatile precursor in organic synthesis, allowing for a variety of functional group interconversions targeting both its hydroxyl group and its carbon-carbon double bond. These transformations enable the synthesis of a diverse range of molecules with applications in various fields of chemistry.

The reactivity of the hydroxyl group allows for transformations such as esterification. For instance, the acetylation of primary alcohols using acetic anhydride is a common and efficient method for the synthesis of acetate esters. This reaction can be catalyzed by bases such as sodium bicarbonate.

The exocyclic double bond in 2-Cyclohexylideneethanol is susceptible to a range of addition and oxidation reactions. One key transformation is epoxidation, which can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction, known as the Prilezhaev reaction, proceeds via a concerted "butterfly" mechanism to form an epoxide. The Sharpless asymmetric epoxidation offers a method for the enantioselective epoxidation of allylic alcohols, utilizing a titanium isopropoxide catalyst, tert-butyl hydroperoxide, and a chiral diethyl tartrate ligand. This method is highly valuable for the synthesis of chiral epoxy alcohols.

Another important reaction involving the double bond is hydroboration-oxidation. This two-step process typically employs a borane reagent followed by oxidative workup with hydrogen peroxide and a base. It results in the anti-Markovnikov addition of water across the double bond, yielding a diol.

Furthermore, the allylic position of 2-Cyclohexylideneethanol can be targeted through oxidation reactions. Reagents such as selenium dioxide can be used to introduce a hydroxyl group at the allylic carbon, leading to the formation of a diol.

These functional group interconversions highlight the utility of 2-Cyclohexylideneethanol as a starting material for generating molecular complexity. The ability to selectively modify either the alcohol or the alkene functionality provides chemists with a powerful tool for the synthesis of a wide array of organic compounds.

The following table summarizes some of the key functional group interconversions starting from 2-Cyclohexylideneethanol, detailing the reagents, products, and reaction types.

Table 1: Functional Group Interconversions of 2-Cyclohexylideneethanol

| Precursor | Reagent(s) | Product | Reaction Type |

| 2-Cyclohexylideneethanol | Acetic anhydride, Sodium Bicarbonate | 2-Cyclohexylideneethyl acetate | Esterification |

| 2-Cyclohexylideneethanol | meta-Chloroperoxybenzoic acid (m-CPBA) | 2-(1,2-epoxycyclohexyl)ethanol | Epoxidation |

| 2-Cyclohexylideneethanol | 1. Borane-tetrahydrofuran complex 2. H₂O₂, NaOH | 2-(1-Hydroxycyclohexyl)ethanol | Hydroboration-Oxidation |

| 2-Cyclohexylideneethanol | Selenium dioxide | 2-(2-Hydroxycyclohexylidene)ethanol | Allylic Oxidation |

| 2-Cyclohexylideneethanol | Pyridinium chlorochromate (PCC) | Cyclohexylideneacetaldehyde | Oxidation |

Applications of 2 Cyclohexylideneethanol in Polymer Chemistry

Synthesis of Polyisoprene Oligomers and Resins

The initiating system comprising 2-Cyclohexylideneethanol and tris(pentafluorophenyl)borane, B(C6F5)3, has been investigated for the cationic polymerization of isoprene (B109036). rsc.org Research has shown that this system effectively produces polyisoprene oligomers. rsc.orgrsc.org Regardless of the polymerization conditions, such as solvent polarity or temperature, the process consistently yields low molecular weight polymers, or oligomers. rsc.org These oligomers are characterized by having an olefinic terminal group. rsc.org

A significant aspect of using the 2-Cyclohexylideneethanol/B(C6F5)3 initiating system is its influence on the microstructure of the resulting polyisoprene. The polymers obtained are composed of isoprene units almost exclusively in a 1,4-trans configuration. rsc.orgrsc.org This high degree of stereocontrol is a notable feature of this polymerization method. The presence of 1,2- and 3,4-isomers is minimal, being present only as minor components in the polymer chain. researchgate.net

Table 1: Microstructure of Polyisoprene Synthesized with 2-Cyclohexylideneethanol

| Microstructure Unit | Percentage |

|---|---|

| 1,4-trans | Predominantly |

| 1,2- and 3,4-isomers | Minor components |

The polyisoprene chains synthesized using this method exhibit both regular (head-to-tail) and inverse enchainments. researchgate.net The unsaturated portion of the polyisoprene chain is predominantly composed of the 1,4-trans microstructure with both regular and inverse additions. researchgate.net

A key outcome of the cationic polymerization of isoprene initiated by 2-Cyclohexylideneethanol is the formation of oligomers rather than high molecular weight polymers. rsc.orgrsc.org This is attributed to intensive transfer reactions, specifically β-H elimination, which acts as a major termination process. rsc.orgrsc.org Consequently, only oligomers are obtained, which has a direct impact on the material's properties. rsc.org Generally, lower molecular weight in polymers leads to lower strength and toughness but easier flow during processing. bapolymers.com The molecular weight distribution is also a critical factor, as it influences the viscoelastic properties of the polymer. kaist.ac.kr

Formation of Branched Polymeric Architectures

The use of 2-Cyclohexylideneethanol as an initiator also leads to the formation of branched polymeric architectures. rsc.org The mechanism involves the protonation of double bonds within the polymer chain, a process that can lead to chain branching and intramolecular cyclization, even at low monomer conversion rates. rsc.orgrsc.org This branching is a consequence of the intensive β-H elimination that occurs during the polymerization process. rsc.org The study of such complex polymeric architectures is a significant area of polymer science, with branched structures often exhibiting unique properties compared to their linear counterparts. rsc.orgnih.govscispace.com

Development of Functionalized Polymers with Specific End-Groups (e.g., Olefinic Terminal Groups)

A distinct feature of the polyisoprene oligomers synthesized using the 2-Cyclohexylideneethanol initiating system is the presence of an olefinic terminal group. rsc.orgrsc.org This functionality is a direct result of the termination process. The ability to introduce specific end-groups is highly valuable in polymer chemistry as it allows for further chemical modification of the polymer, enabling the synthesis of more complex structures like block copolymers or for grafting onto other polymer chains.

Implications for Aliphatic Hydrocarbon Resins Synthesis

The synthesis of isoprene oligomers has direct implications for the production of aliphatic hydrocarbon resins. researchgate.net These resins are utilized in various applications, including as tackifiers in adhesives. specialchem.com The conditions for preparing isoprene oligomers with softening points characteristic of aliphatic hydrocarbon resins have been a subject of research. researchgate.net The ability to control the synthesis to produce fully soluble isoprene oligomers is crucial for these applications. researchgate.net The unsaturation of the polyisoprene is a key parameter that decreases with an increase in monomer conversion and reaction temperature, which in turn affects the final properties of the resin. researchgate.net

Structure Activity Relationship Studies and Applications in Chemical Biology

Design and Chemical Synthesis of 2-Cyclohexylideneethanol Analogs for Structure-Activity Relationship Investigations

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the specific structural features of a compound with its biological effect. The design of analogs based on the 2-Cyclohexylideneethanol scaffold involves systematic modifications to its core components to understand how these changes influence activity.

Design Strategy: The primary goal in designing analogs is to explore the chemical space around the parent molecule. This involves altering key physicochemical properties such as:

Lipophilicity: The cyclohexyl group's size and saturation can be modified. Introducing substituents, varying ring size (e.g., cyclopentyl, cycloheptyl), or creating unsaturated derivatives alters the compound's hydrophobicity, which can significantly impact membrane permeability and binding to hydrophobic pockets in target proteins.

Steric Hindrance: The bulkiness of the molecule is adjusted by adding substituents to the cyclohexyl ring. The spatial arrangement of these groups can determine the molecule's ability to fit into a specific binding site.

Electronic Properties: Modifications to the ethanol (B145695) side chain, such as converting the alcohol to an ether, ester, or amine, or introducing electron-withdrawing or electron-donating groups on the ring, can alter the molecule's electronic profile, affecting hydrogen bonding and other electrostatic interactions with a biological target.

Chemical Synthesis: The synthesis of these analogs often employs foundational organic chemistry reactions. A common starting point is the Wittig or Horner-Wadsworth-Emmons reaction between cyclohexanone (B45756) (or its derivatives) and a suitable phosphorus ylide bearing the ethanol moiety. This approach provides reliable control over the formation of the crucial exocyclic double bond. Subsequent modifications can be performed on the resulting analog.

For instance, a synthetic scheme might involve:

Ring Modification: Starting with substituted cyclohexanones (e.g., 4-methylcyclohexanone, 4-tert-butylcyclohexanone) to introduce steric bulk and modify lipophilicity.

Side Chain Elongation/Functionalization: Using different ylides to extend the alkyl chain or introduce other functional groups in place of the hydroxyl group.

Stereochemical Control: Employing stereoselective reactions to control the geometry of the double bond (E/Z isomers) or the stereochemistry of substituents on the ring, which is critical for probing the three-dimensional requirements of a binding site.

These synthesized analogs are then systematically evaluated in biological assays to build a comprehensive SAR profile, guiding the development of molecules with enhanced potency, selectivity, or other desirable properties.

Table 1: Hypothetical Analogs of 2-Cyclohexylideneethanol for SAR Studies This table presents examples of potential modifications to the 2-Cyclohexylideneethanol scaffold and the rationale for their synthesis in the context of SAR investigations.

| Analog Structure | Modification | Rationale for Investigation |

| 2-(4-Methylcyclohexylidene)ethanol | Addition of a methyl group to the cyclohexyl ring. | To probe the effect of increased lipophilicity and steric bulk at the 4-position on biological activity. |

| 2-Cyclohexylidenepropan-1-ol | Extension of the ethanol side chain by one carbon. | To investigate the optimal distance between the cyclohexyl ring and the hydroxyl group for receptor binding. |

| 2-Cyclopentylideneethanol | Reduction of the ring size from six to five carbons. | To assess the importance of the six-membered ring for activity and explore the impact of altered ring conformation. |

| (E/Z)-2-Cyclohexylideneethyl acetate | Esterification of the hydroxyl group. | To determine if a hydrogen bond donor is necessary for activity and to increase lipophilicity. |

Receptor Site Analysis using Functional and Geometric Analogs in Chemosensory Systems

Chemosensory systems, which govern the senses of taste and smell, rely on specific molecular recognition events between a ligand (odorant or tastant) and a receptor protein. Functional and geometric analogs of 2-Cyclohexylideneethanol can serve as molecular probes to map the binding pockets of these chemosensory receptors, such as olfactory receptors (ORs).

The process involves synthesizing a series of analogs where specific features are systematically altered:

Geometric Analogs: These analogs explore the spatial requirements of the receptor. For the 2-Cyclohexylideneethanol scaffold, this could involve synthesizing both the E and Z isomers of the exocyclic double bond or creating analogs with different ring conformations (e.g., using a cyclopentyl or cycloheptyl ring). By comparing the sensory response to these isomers, researchers can infer the precise shape and size of the receptor's binding site.

Functional Analogs: These are designed to probe the electronic and hydrogen-bonding requirements of the receptor. The primary alcohol of 2-Cyclohexylideneethanol is a key functional group that can act as a hydrogen bond donor and acceptor. Replacing the hydroxyl group with a methyl ether (disrupting donation), a thiol (altering bond angles and acidity), or an alkyl chain (removing hydrogen bonding capability entirely) helps to elucidate the specific interactions that are critical for receptor activation.

By correlating the structural changes in these analogs with their ability to elicit a response (e.g., receptor activation in an in-vitro assay or a perceived odor in sensory panels), a pharmacophore model of the receptor's active site can be constructed. This model provides a three-dimensional map of the chemical features required for a molecule to bind and activate the receptor, which is invaluable for understanding the molecular basis of chemosensation.

Chemical Design and Synthesis of Enzyme Inhibitors and Related Bioactive Scaffolds Derived from 2-Cyclohexylideneethanol

The 2-Cyclohexylideneethanol framework is a valuable starting point, or "scaffold," for the design of more complex molecules, including enzyme inhibitors. A scaffold provides the basic molecular skeleton upon which various functional groups can be appended to create a focused library of compounds for screening against biological targets.

Design of Enzyme Inhibitors: The design process for creating enzyme inhibitors from this scaffold typically involves computational and structure-based methods. nih.govsemanticscholar.org If the three-dimensional structure of the target enzyme is known, the 2-Cyclohexylideneethanol scaffold can be docked into the active site in silico. This modeling allows chemists to identify:

Lipophilic Pockets: The cyclohexyl group is well-suited to occupy hydrophobic regions within an enzyme's active site, serving as an anchor for the molecule.

Hydrogen Bonding Hotspots: The hydroxyl group can be positioned to interact with key amino acid residues, such as serine, threonine, or aspartate.

Vectors for Growth: The scaffold provides multiple points for chemical elaboration to improve binding affinity and selectivity.

For example, the cyclohexyl ring could be the basis for developing inhibitors for enzymes with a "greasy" binding pocket, while the ethanol tail could be functionalized to introduce groups that interact with catalytic residues. One potential class of targets could be cyclooxygenase (COX) enzymes, as many known inhibitors possess hydrophobic moieties that fit into the cyclooxygenase channel of the enzyme.

Bioactive Scaffolds: Beyond specific enzyme inhibitors, the 2-Cyclohexylideneethanol structure can be viewed as a "bioactive scaffold." This term refers to a core molecular structure that is associated with biological activity and can be systematically decorated to produce a range of bioactive compounds. The cyclohexyl moiety is a common feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties. Molecules built from this scaffold might find applications in various therapeutic areas, depending on the functional groups that are added.

Table 2: Potential Enzyme Targets for Inhibitors Derived from a 2-Cyclohexylideneethanol Scaffold This table lists examples of enzyme classes that could potentially be targeted by inhibitors designed using the 2-Cyclohexylideneethanol core structure.

| Enzyme Class | Rationale for Targeting | Potential Design Modification |

| Cyclooxygenases (COX) | The active site contains a hydrophobic channel that could accommodate the cyclohexyl group. | Addition of an acidic moiety (e.g., carboxylic acid) to the ethanol side chain to mimic the arachidonic acid substrate. |

| Kinases | The cyclohexyl group can occupy the hydrophobic region adjacent to the ATP-binding site. | Elaboration of the ethanol group into a larger structure capable of forming hydrogen bonds with the kinase hinge region. nih.gov |

| Carbonic Anhydrases | Inhibitors often contain a central scaffold that positions a zinc-binding group. researchgate.net | The scaffold could be used to orient a sulfonamide or other zinc-binding functional group. |

Role as an Intermediate in Natural Product Total Synthesis with Inherent Biological Relevance (e.g., JBIR Compounds, Cuevaene A)

In addition to its use in creating novel bioactive molecules, 2-Cyclohexylideneethanol and its derivatives serve as crucial intermediates in the total synthesis of complex natural products. Total synthesis is the complete chemical synthesis of a complex molecule from simple, commercially available precursors. The use of a pre-formed structural motif like 2-Cyclohexylideneethanol can significantly streamline a synthetic route.

While the direct use of 2-Cyclohexylideneethanol as an intermediate in the synthesis of the specific natural products JBIR-108 and Cuevaene A is not prominently documented in readily available literature, related cyclohexyl-containing building blocks are frequently employed in convergent synthetic strategies. nih.govnih.gov In a convergent synthesis, different fragments of the final molecule are prepared independently and then joined together at a late stage. A fragment derived from or similar to 2-Cyclohexylideneethanol would be valuable for introducing the C6-ring portion of a target molecule.

For example, in the synthesis of diterpenes or other natural products containing a cyclohexyl or decalin ring system, a functionalized cyclohexylidene derivative could be a key precursor. The exocyclic double bond provides a reactive handle for a variety of chemical transformations, such as:

Cycloaddition Reactions: To build additional rings onto the cyclohexyl core.

Oxidative Cleavage: To form a dicarbonyl compound, setting the stage for further elaboration.

Hydroboration/Oxidation: To install a hydroxyl group with specific stereochemistry on the adjacent carbon.

The natural products themselves often possess significant biological activity. For instance, various JBIR (Japan Collection of Microorganisms Biological Resource Center) compounds isolated from Streptomyces species exhibit antioxidative properties. Cuevaene A, isolated from a marine actinomycete, is another example of a structurally interesting natural product. The ability to synthesize these molecules in the lab is critical for confirming their structure, studying their biological activity in greater detail, and producing analogs that may have improved therapeutic properties.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohexylideneethanol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Microstructure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2-Cyclohexylideneethanol and for analyzing the microstructure of its polymeric derivatives.

Application of 1D and 2D NMR Techniques (e.g., HSQC, HMBC)

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 2-Cyclohexylideneethanol molecule. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts, signal integrations (proportional to the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons). Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms and their chemical shifts. nih.gov

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by establishing connectivity between atoms. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, providing a clear map of C-H single bonds. columbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment, on the other hand, reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the carbon skeleton. columbia.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Cyclohexylideneethanol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~138 |

| C2 | ~5.3 (t) | ~125 |

| C3 | ~4.1 (d) | ~60 |

| C4, C8 | ~2.1 (m) | ~30 |

| C5, C7 | ~1.6 (m) | ~28 |

| C6 | ~1.5 (m) | ~26 |

| OH | Variable | - |

Note: This is an illustrative table with predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Methodologies for Quantitative Structural Unit Determination in Polymeric Systems

When 2-Cyclohexylideneethanol is polymerized, NMR spectroscopy is a powerful tool for the quantitative analysis of the resulting polymer's microstructure. By carefully integrating specific signals in the ¹H NMR spectrum that are unique to the monomeric repeating unit, the degree of polymerization can be estimated. Furthermore, analysis of the polymer's ¹³C NMR spectrum can provide insights into the tacticity of the polymer chain (i.e., the stereochemical arrangement of the repeating units). For copolymers, the relative integration of signals corresponding to each monomer unit allows for the determination of the copolymer composition.

Mass Spectrometry Techniques

Mass spectrometry provides vital information regarding the molecular weight and elemental composition of 2-Cyclohexylideneethanol and its reaction products.

High-Resolution Mass Spectrometry (HRMS) for Compound Identification

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of 2-Cyclohexylideneethanol. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy, the elemental composition can be unequivocally established, distinguishing it from other isomers. The fragmentation pattern observed in the mass spectrum provides additional structural information, as the molecule breaks apart in a predictable manner upon ionization.

Table 2: Expected High-Resolution Mass Spectrometry Data for 2-Cyclohexylideneethanol

| Parameter | Value |

| Molecular Formula | C₈H₁₄O |

| Exact Mass | 126.1045 g/mol |

| Key Fragment Ions (m/z) | 108 (M-H₂O)⁺, 93 (M-H₂O-CH₃)⁺, 81 (C₆H₉)⁺ |

Note: This table presents expected data. The fragmentation pattern can vary depending on the ionization technique used.

MALDI-TOF Analysis for Polymer Chain-End and Molecular Weight Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of synthetic polymers. sigmaaldrich.com For polymers derived from 2-Cyclohexylideneethanol, MALDI-TOF can provide a wealth of information, including the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer sample. sigmaaldrich.com Crucially, the high resolution of MALDI-TOF allows for the identification of the polymer chain-end groups, which provides valuable information about the initiation and termination steps of the polymerization reaction. sigmaaldrich.com

Table 3: Illustrative MALDI-TOF Data for a Polymer of 2-Cyclohexylideneethanol

| Parameter | Value |

| Number-Average Molecular Weight (Mn) | 5000 g/mol |

| Weight-Average Molecular Weight (Mw) | 5500 g/mol |

| Polydispersity Index (PDI) | 1.1 |

| Repeating Unit Mass | 126.10 g/mol |

| Identified End-Groups | Initiator fragment, Terminating agent |

Note: This is a hypothetical data table to illustrate the type of information obtained from a MALDI-TOF analysis of a polymer.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of 2-Cyclohexylideneethanol.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups present in the 2-Cyclohexylideneethanol molecule. The IR spectrum exhibits absorption bands corresponding to the vibrational frequencies of specific bonds. For 2-Cyclohexylideneethanol, key vibrational modes include the O-H stretch of the alcohol group, C-H stretches of the alkyl and vinyl groups, the C=C double bond stretch, and the C-O stretch.

Table 4: Characteristic FTIR Absorption Bands for 2-Cyclohexylideneethanol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| C-H (sp³) | Stretching | 2850-3000 |

| C-H (sp²) | Stretching | 3000-3100 |

| C=C | Stretching | 1640-1680 |

| C-O | Stretching | 1000-1260 |

Source: Based on data from PubChem and general IR correlation tables. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the carbon-carbon double bond in 2-Cyclohexylideneethanol results in a π → π* electronic transition, which is expected to lead to an absorption maximum in the ultraviolet region of the electromagnetic spectrum. The position and intensity of this absorption are characteristic of the chromophore.

Table 5: Expected UV-Vis Absorption Data for 2-Cyclohexylideneethanol

| Electronic Transition | Expected λmax (nm) |

| π → π* | ~200-220 |

Note: This is an estimated value based on the electronic structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The FT-IR spectrum of 2-Cyclohexylideneethanol exhibits characteristic absorption bands that correspond to its key structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C), and various carbon-hydrogen bonds. libretexts.org

The vibrations of a molecule, such as the stretching and compressing of bonds, occur at specific quantized frequencies. libretexts.org When infrared radiation matching these frequencies interacts with the molecule, energy is absorbed. libretexts.org Different functional groups possess distinct characteristic absorption frequencies, making FT-IR a powerful tool for structural analysis. libretexts.org

Key characteristic absorption bands for 2-Cyclohexylideneethanol include:

O-H Stretch: A strong and broad absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is indicative of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding. msu.edu

C-H Stretch (sp²): Absorption bands for C-H bonds where the carbon is part of a double bond typically appear just above 3000 cm⁻¹.

C-H Stretch (sp³): Stretching vibrations for C-H bonds in the cyclohexyl ring (sp³ hybridized carbons) are observed just below 3000 cm⁻¹.

C=C Stretch: The exocyclic carbon-carbon double bond shows a medium-to-weak absorption band in the 1680-1640 cm⁻¹ region. Symmetrical double bonds can have very weak or absent absorptions. libretexts.org

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the primary alcohol group gives rise to a strong absorption band in the 1075-1000 cm⁻¹ range.

The specific frequencies of these vibrations provide a molecular fingerprint, allowing for the confirmation of the compound's functional group architecture. uhcl.edu

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3600 - 3200 (Broad) |

| Alkene (=C-H) | Stretching | 3100 - 3000 |

| Alkane (-C-H) | Stretching | 3000 - 2850 |

| Alkene (C=C) | Stretching | 1680 - 1640 |

| Alcohol (C-O) | Stretching | 1075 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu For organic molecules like 2-Cyclohexylideneethanol, this technique provides insights into the electronic structure, particularly the presence of chromophores such as carbon-carbon double bonds. msu.eduyoutube.com

The key chromophore in 2-Cyclohexylideneethanol is the C=C double bond. The absorption of UV radiation excites an electron from a π bonding orbital to a π* antibonding orbital (a π → π* transition). utoronto.ca The wavelength at which maximum absorption (λmax) occurs is characteristic of the electronic environment of the chromophore. For an isolated, non-conjugated double bond as found in 2-Cyclohexylideneethanol, the λmax for the π → π* transition typically occurs in the far UV region, around 170-190 nm. utoronto.ca The presence of substituents on the double bond can cause a shift to slightly longer wavelengths.

The resulting spectrum is a graph of absorbance versus wavelength. msu.edu While the primary absorption for the isolated double bond is in the far UV, the data is crucial for confirming the presence of the unsaturated system and for studying any potential reaction products where conjugation might be introduced, which would shift the absorption to significantly longer wavelengths. utoronto.ca

| Chromophore | Electronic Transition | Expected λmax Range (nm) |

| C=C (Alkene) | π → π* | 170 - 190 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and oxygen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

For 2-Cyclohexylideneethanol, the molecular formula is C₈H₁₄O. nih.govchemspider.com The theoretical elemental composition can be calculated based on the atomic masses of carbon (≈12.011 u), hydrogen (≈1.008 u), and oxygen (≈15.999 u), and the molecular weight of the compound (≈126.20 g/mol ). nih.gov

The theoretical percentages are calculated as follows:

Carbon (C): (8 * 12.011 / 126.20) * 100% ≈ 76.14%

Hydrogen (H): (14 * 1.008 / 126.20) * 100% ≈ 11.18%

Oxygen (O): (1 * 15.999 / 126.20) * 100% ≈ 12.68%

Experimental results from elemental analysis are compared against these theoretical values. A close match between the experimental and theoretical percentages provides strong evidence to confirm the compound's empirical and, in conjunction with molecular weight data (e.g., from mass spectrometry), its molecular formula.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 76.14 |

| Hydrogen | H | 11.18 |

| Oxygen | O | 12.68 |

Advanced Analytical Methodologies for Purity and Identity Confirmation

Beyond fundamental spectroscopic and elemental analysis, a range of advanced analytical methodologies are employed to rigorously confirm the identity and assess the purity of 2-Cyclohexylideneethanol and its reaction products. These separation and detection techniques are highly sensitive and specific.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. contractlaboratory.com In the context of 2-Cyclohexylideneethanol, GC is used to determine its purity by separating it from any starting materials, solvents, or byproducts. tcichemicals.comjfda-online.com The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that helps in its identification. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. jfda-online.com

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov After separation by GC, the molecules are ionized and broken into characteristic fragments. The mass-to-charge ratio of the molecular ion confirms the molecular weight (126.20 g/mol for 2-Cyclohexylideneethanol), while the fragmentation pattern serves as a molecular fingerprint that can be compared to spectral libraries to confirm the compound's identity. iltusa.com

High-Performance Liquid Chromatography (HPLC): For less volatile reaction products or derivatives of 2-Cyclohexylideneethanol, HPLC is a suitable alternative for purity analysis. researchgate.net The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase. Separation is based on the differential interactions of the components with the stationary phase. researchgate.net

These advanced methods are indispensable in synthetic chemistry for ensuring the unambiguous identification and high purity of the target compound, which is critical for subsequent research and application. nih.gov

Theoretical and Computational Chemistry Studies of 2 Cyclohexylideneethanol

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the molecular level. For a molecule like 2-Cyclohexylideneethanol, DFT could be employed to explore various synthetic and transformation pathways.

For instance, in the synthesis of related cyclic compounds, DFT has been used to optimize the geometries of reactants, transition states, and products, as well as to calculate their vibrational frequencies to confirm them as minima or saddle points on the potential energy surface. researchgate.netrsc.org A hypothetical reaction pathway for the acid-catalyzed dehydration of 2-Cyclohexylideneethanol to form various diene isomers could be elucidated. The calculated energy barriers for each step would help in predicting the major and minor products of the reaction.

Table 1: Hypothetical DFT-Calculated Energies for the Dehydration of 2-Cyclohexylideneethanol

| Species | Method/Basis Set | Electronic Energy (Hartree) | Relative Energy (kcal/mol) |

| 2-Cyclohexylideneethanol | B3LYP/6-31G(d) | -387.123456 | 0.0 |

| Protonated Intermediate | B3LYP/6-31G(d) | -387.456789 | -209.1 |

| Transition State 1 (TS1) | B3LYP/6-31G(d) | -387.432109 | -193.7 |

| 1-Ethylidenecyclohexene | B3LYP/6-31G(d) | -386.987654 | 85.2 |

| Transition State 2 (TS2) | B3LYP/6-31G(d) | -387.421098 | -186.8 |

| 1,2-Dimethylenecyclohexane | B3LYP/6-31G(d) | -386.975432 | 92.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, Natural Bond Orbital (NBO) analysis could provide insights into the electronic delocalization and charge distribution within the molecule, helping to understand its reactivity. researchgate.net Time-dependent DFT (TD-DFT) calculations could also predict the UV-Vis absorption spectra of 2-Cyclohexylideneethanol and its potential products, aiding in their experimental characterization. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are instrumental in understanding the conformational landscape of flexible molecules like 2-Cyclohexylideneethanol and the influence of the solvent environment on its behavior. As an allylic alcohol, 2-Cyclohexylideneethanol has several rotatable bonds, leading to a variety of possible conformations.

MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers. acs.org For allylic alcohols, intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the double bond is a key factor influencing conformational preference. researchgate.net MD simulations could quantify the strength and prevalence of such interactions in different solvents. Allylic strain, the steric interaction between substituents on the double bond and the allylic carbon, would also play a crucial role in determining the preferred conformations. nih.gov

Table 2: Hypothetical Dihedral Angle Populations for 2-Cyclohexylideneethanol in Different Solvents from MD Simulations

| Dihedral Angle (C=C-C-O) | Population in Vacuum (%) | Population in Water (%) | Population in Hexane (%) |

| gauche (~60°) | 65 | 45 | 70 |

| anti (~180°) | 30 | 50 | 25 |

| syn (~0°) | 5 | 5 | 5 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The results of such simulations could reveal how the polarity of the solvent affects the conformational equilibrium. In polar solvents, intermolecular hydrogen bonding with the solvent molecules might disrupt the intramolecular hydrogen bond, leading to a different distribution of conformers compared to nonpolar solvents or the gas phase. This understanding is crucial for predicting the molecule's behavior in different reaction conditions.

Computational Prediction of Reactivity and Selectivity in Organic Transformations

Computational methods can be used to predict the reactivity and selectivity of 2-Cyclohexylideneethanol in various organic transformations. By calculating molecular descriptors derived from quantum chemical calculations, it is possible to gain insights into its electrophilic and nucleophilic character.

One such descriptor is the global electrophilicity index (ω), which can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). peerj.com A higher electrophilicity index suggests a greater reactivity towards nucleophiles. By comparing the calculated electrophilicity index of 2-Cyclohexylideneethanol with that of other related alkenes, its relative reactivity in reactions such as electrophilic additions could be predicted.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Global Electrophilicity Index for 2-Cyclohexylideneethanol

| Molecule | HOMO (eV) | LUMO (eV) | Global Electrophilicity Index (ω) (eV) |

| 2-Cyclohexylideneethanol | -9.5 | 1.2 | 1.85 |

| Cyclohexene | -9.8 | 1.5 | 1.92 |

| 1-Methylcyclohexene | -9.6 | 1.4 | 1.89 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, computational modeling can be used to predict the stereoselectivity of reactions involving 2-Cyclohexylideneethanol. For example, in an epoxidation reaction, the transition state energies for the attack of the oxidizing agent from the two diastereotopic faces of the double bond could be calculated. The face with the lower energy transition state would be the preferred pathway, leading to the major diastereomer of the product. This approach allows for the rational design of experiments to achieve desired stereochemical outcomes.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems and Methodologies Utilizing 2-Cyclohexylideneethanol

The development of innovative catalytic systems is paramount to unlocking the full synthetic potential of 2-Cyclohexylideneethanol. Future research is anticipated to focus on several key areas:

Asymmetric Catalysis: A significant frontier lies in the development of enantioselective catalytic reactions involving 2-Cyclohexylideneethanol. For instance, the asymmetric allylic substitution of the hydroxyl group can provide access to a wide range of chiral molecules. acs.org The design of novel chiral ligands for transition metals like palladium, iridium, and rhodium will be crucial for achieving high enantioselectivity in these transformations.

C-H Activation: Direct functionalization of the C-H bonds within the cyclohexyl ring or at the allylic position represents a highly atom-economical approach to diversification. Catalytic systems based on earth-abundant metals such as iron, copper, and cobalt are being explored for their ability to mediate these challenging transformations, offering a more sustainable alternative to traditional methods that often require pre-functionalized substrates.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity under mild reaction conditions. Future research may involve screening for or engineering enzymes, such as lipases for kinetic resolution of racemic 2-Cyclohexylideneethanol or oxidoreductases for selective oxidation of the alcohol or the double bond.

A comparative overview of potential catalytic methodologies is presented in Table 1.

| Catalyst Type | Potential Reaction with 2-Cyclohexylideneethanol | Advantages | Research Focus |

| Chiral Transition Metal Complexes | Asymmetric Allylic Alkylation | High enantioselectivity, broad substrate scope | Ligand design, new metal catalysts |

| Earth-Abundant Metal Catalysts | C-H Functionalization | Cost-effective, sustainable | Catalyst stability, reaction scope |

| Biocatalysts (Enzymes) | Kinetic Resolution, Selective Oxidation | High selectivity, mild conditions, environmentally benign | Enzyme screening and engineering |

Integration of Green Chemistry Principles in 2-Cyclohexylideneethanol Synthesis and Reactivity

The principles of green chemistry are increasingly influencing the design of synthetic routes. acs.org For 2-Cyclohexylideneethanol, this translates to a focus on both its synthesis and its subsequent transformations.

Renewable Feedstocks: A key goal is the development of synthetic pathways that utilize renewable starting materials. energy.govnih.gov Research into the conversion of biomass-derived platform molecules, such as cyclohexanone (B45756) obtained from lignin, into 2-Cyclohexylideneethanol could significantly improve the sustainability of its production. imf.orgyoutube.comnih.gov

Atom Economy and E-Factor: Traditional syntheses of 2-Cyclohexylideneethanol, such as the Wittig or Grignard reactions, often suffer from poor atom economy and high E-Factors due to the generation of stoichiometric byproducts. sheldon.nllibretexts.orgresearchgate.net Future research will likely focus on catalytic routes that maximize the incorporation of all reactant atoms into the final product. acs.org

Alternative Solvents and Reaction Conditions: The use of greener solvents, such as bio-derived solvents or even solvent-free conditions, is a critical aspect of sustainable chemistry. pnas.org Microwave-assisted synthesis and flow chemistry are also being explored to reduce reaction times and energy consumption.

A comparison of the green chemistry metrics for different potential synthetic routes to 2-Cyclohexylideneethanol is provided in Table 2.

| Synthetic Route | Key Reagents | Primary Byproducts | Theoretical Atom Economy (%) | Anticipated E-Factor |

| Wittig Reaction | Cyclohexanone, (Triphenylphosphoranylidene)acetaldehyde | Triphenylphosphine oxide | ~25% | High |

| Grignard Reaction | Cyclohexanone, Vinylmagnesium bromide | Magnesium salts | ~45% | Moderate to High |

| Catalytic Condensation | Cyclohexanone, Acetaldehyde | Water | ~85% | Low |

Exploration of 2-Cyclohexylideneethanol in Advanced Materials Science Applications beyond Traditional Polymers

While allylic alcohols have found use in traditional polymers, the unique structure of 2-Cyclohexylideneethanol opens up possibilities for its application in advanced materials. researchgate.netgantrade.comebsco.com

Functional Polymers: The hydroxyl group of 2-Cyclohexylideneethanol can be used to introduce functionality into polymers. acs.orgnih.gov For example, it can be incorporated as a comonomer in polyester (B1180765) or polyurethane synthesis to create materials with pendant cyclohexylidene groups, which can enhance thermal stability and hydrophobicity.

Crosslinking and Network Polymers: The dual functionality of the double bond and the hydroxyl group makes 2-Cyclohexylideneethanol a potential crosslinking agent. google.com Photoinitiated polymerization of the double bond could lead to the formation of highly crosslinked networks with tailored mechanical and thermal properties. nih.govacs.orgmdpi.com

Surface Modification: The reactivity of the hydroxyl group can be exploited for the surface modification of materials. Grafting 2-Cyclohexylideneethanol onto surfaces could alter their wetting properties, adhesion, and biocompatibility.

Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization in 2-Cyclohexylideneethanol Chemistry

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and optimization. acs.orgapprocess.com